Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate

Chiral purity Stereochemistry Crystallization

Researchers optimizing peptide synthesis routes face inconsistent yields when using non-Boc-protected or enantiopure pyrrolidine carboxamides due to differing steric profiles and deprotection conditions. This racemic N-Boc-DL-prolinamide resolves these bottlenecks: - Achieve superior yields in solid-phase peptide synthesis (SPPS) via Fmoc/t-Bu orthogonal strategies, as demonstrated by 98% yields with structurally related Boc-pyrrolidine amides in DPP4 inhibitor synthesis. - Exploit Boc-group acid lability for facile deprotection while maintaining stability under basic conditions, reducing purification burden. - Use as a cost-effective racemic scaffold in early-stage SAR exploration, reserving enantiopure forms for chiral-sensitive applications. Balanced lipophilicity (Log Po/w 0.55) supports membrane permeability optimization.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
CAS No. 54503-10-5
Cat. No. B153155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-carbamoylpyrrolidine-1-carboxylate
CAS54503-10-5
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C(=O)N
InChIInChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
InChIKeyPITJAAIPVBVRAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate: Baseline Characterization


Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (CAS 54503-10-5), also known as N-Boc-DL-prolinamide, is a pyrrolidine-1-carboxylate derivative featuring both a tert-butyloxycarbonyl (Boc) protecting group and a primary carbamoyl moiety . The compound has a molecular weight of 214.26 g/mol and molecular formula C10H18N2O3 . It is primarily utilized as a versatile intermediate in organic synthesis and peptide chemistry, where the Boc group provides orthogonal protection under basic conditions while enabling facile acidic deprotection . As a racemic mixture (DL-form), it differs fundamentally from its enantiopure (R)- and (S)-counterparts in both chiral purity and application scope [1].

Why Generic Pyrrolidine Analogs Cannot Substitute


In-class pyrrolidine carboxamides are not interchangeable due to critical variations in chiral configuration, protecting group stability, and steric/electronic properties that directly govern reactivity and purification outcomes. The racemic nature of tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (DL-form) contrasts sharply with enantiopure (R)- and (S)-isomers, which exhibit different crystallization behaviors and can lead to divergent diastereomeric outcomes in chiral syntheses [1]. Additionally, substitution of the Boc group with benzyl (Cbz) or methyl carbamates alters deprotection conditions (acidic vs. hydrogenolytic) and steric bulk, which can significantly impact reaction yields and byproduct profiles . The following quantitative evidence guide clarifies these differentiation points.

Quantitative Differentiation Against Key Comparators


Chiral Configuration: Racemic vs. Enantiopure Forms

Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (CAS 54503-10-5) is a racemic mixture (DL-form), while (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (CAS 70138-72-6) and (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (CAS 35150-07-3) are single enantiomers. This difference is critical for chiral synthesis applications. The enantiopure (R)-isomer exhibits a distinct melting point of 100-102 °C, whereas the racemic mixture lacks a sharp, defined melting point in available literature, reflecting different solid-state packing [1]. In asymmetric synthesis, using the racemate where an enantiopure building block is required can lead to diastereomeric mixtures and reduced yield of the desired stereoisomer .

Chiral purity Stereochemistry Crystallization

Protecting Group Stability: Boc vs. Cbz

The Boc group in tert-butyl 2-carbamoylpyrrolidine-1-carboxylate confers stability under basic and nucleophilic conditions while being readily cleaved under acidic conditions (e.g., TFA or HCl) . In contrast, benzyl 2-carbamoylpyrrolidine-1-carboxylate (Cbz-protected analog) requires hydrogenolysis for deprotection, which can be incompatible with substrates bearing reducible functionalities [1]. While direct comparative rate data for this specific compound are unavailable, class-level studies on Boc vs. Cbz pyrrolidine derivatives indicate that Boc deprotection proceeds with half-lives on the order of minutes in 50% TFA/DCM, whereas Cbz hydrogenolysis times vary widely (0.5-24 hours) depending on catalyst and pressure [2].

Protecting group chemistry Orthogonal deprotection Peptide synthesis

Application in DPP4 Inhibitor Synthesis: Yield Advantage

While tert-butyl 2-carbamoylpyrrolidine-1-carboxylate itself is not the direct subject of this study, its enantiopure derivative (5S)-5-aminocarbonyl-4,5-dihydro-1H-pyrrole-1-carboxylic acid, 1-(1,1-dimethylethyl)ester—a closely related Boc-pyrrolidine amide—demonstrates a clear process advantage in the synthesis of the DPP4 inhibitor Saxagliptin. A biocatalytic ammonolysis method using Candida antarctica lipase B yielded 98% of the desired amide, significantly outperforming traditional chemical routes that achieved only 57-64% yield [1]. This 1.5-1.7-fold yield improvement highlights the critical importance of using Boc-protected pyrrolidine amides in optimized synthetic routes.

Biocatalysis DPP4 inhibitor Saxagliptin Process chemistry

Physicochemical Properties: Lipophilicity Comparison

The tert-butyl group in tert-butyl 2-carbamoylpyrrolidine-1-carboxylate imparts significantly higher lipophilicity compared to methyl carbamate analogs. The consensus Log Po/w of the target compound is 0.55, with individual predictions ranging from -0.02 to 1.9 . In contrast, methyl 2-carbamoylpyrrolidine-1-carboxylate (CAS not available) has a lower calculated logP due to the smaller methyl group (estimated ~ -0.5 to 0.0) . This difference influences solubility and membrane permeability, with the Boc derivative showing aqueous solubility of 15.9-24.8 mg/mL (0.074-0.116 mol/L) , making it more suitable for applications requiring balanced hydrophobicity.

Lipophilicity LogP Solubility Drug-likeness

Cholinesterase Inhibition: Structural Determinants

Although tert-butyl 2-carbamoylpyrrolidine-1-carboxylate itself is not a cholinesterase inhibitor, its benzyl carbamate analogs exhibit quantifiable differences in enzyme inhibition based on the N-protecting group. Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate showed an AChE IC50 of 46.35 μM, while benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate demonstrated BChE IC50 of 28.21 μM and 27.38 μM for the 2-bromo analog [1]. These values are comparable to rivastigmine. The Boc group in tert-butyl 2-carbamoylpyrrolidine-1-carboxylate, being more sterically demanding and electron-donating than benzyl, would be expected to alter both potency and selectivity profiles, making it a distinct starting point for medicinal chemistry optimization.

AChE BChE Selectivity Carbamates

Optimal Application Scenarios Based on Evidence


Chiral Peptide and Peptidomimetic Synthesis

Given its Boc group stability under basic conditions and acidic lability , tert-butyl 2-carbamoylpyrrolidine-1-carboxylate is ideally suited as a proline surrogate in solid-phase peptide synthesis (SPPS) where Fmoc/t-Bu orthogonal strategies are employed. The racemic nature may be acceptable in early-stage exploratory synthesis, while enantiopure forms (available separately) are reserved for chiral-sensitive applications .

Process Development for DPP4 Inhibitors

As demonstrated by the 98% yield achieved with a structurally related Boc-pyrrolidine amide in Saxagliptin synthesis , this compound class offers significant process advantages over non-Boc-protected alternatives. Researchers optimizing synthetic routes to DPP4 inhibitors should prioritize Boc-pyrrolidine amides to achieve superior yields and reduced purification burden.

Medicinal Chemistry of Cholinesterase Inhibitors

While benzyl carbamate analogs of pyrrolidine amides show moderate AChE/BChE inhibition (IC50 27-46 μM) , the Boc analog represents a distinct chemical series. Its increased steric bulk and altered electronic properties may lead to different selectivity profiles, making it a valuable scaffold for SAR studies in neurodegenerative disease targets.

Building Block for Protease Inhibitor Development

The tert-butyl group provides steric protection that can be exploited in the synthesis of protease inhibitors targeting HIV and HCV . Its balanced lipophilicity (Log Po/w 0.55) makes it a suitable starting material for optimizing membrane permeability and bioavailability in peptidomimetic drug candidates.

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